2-(4-Cyanophenyl)acetophenone
Overview
Description
Mechanism of Action
- The primary targets of 2-(4-Cyanophenyl)acetophenone are not explicitly documented in the available literature. However, it is essential to note that this compound belongs to the class of α-diketones .
- Given its α-diketone structure, it may participate in various reactions, potentially acting as both an N-nucleophile and a C-nucleophile .
- However, α-diketones like this compound may impact cellular metabolism, oxidative stress, or other signaling pathways .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
2-(4-Cyanophenyl)acetophenone plays a significant role in biochemical reactions, particularly in the reduction of ketones to chiral alcohols. It interacts with various enzymes, such as alcohol dehydrogenases (ADHs), which catalyze the stereoselective reduction of prochiral ketones . The interaction between this compound and ADHs is crucial for the production of enantiomerically pure secondary alcohols, which are important intermediates in the pharmaceutical and chemical industries .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with ADHs and other enzymes can lead to changes in the levels of specific metabolites, thereby impacting cellular functions . Additionally, this compound may affect the expression of genes involved in metabolic pathways, further influencing cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. The compound binds to the active site of ADHs, facilitating the reduction of the carbonyl group to form chiral alcohols . This interaction is highly specific and involves multiple steps, including the formation of enzyme-substrate complexes and the transfer of electrons. The binding of this compound to ADHs can also lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with ADHs and other enzymes. The compound can be metabolized to form chiral alcohols, which are further processed in various biochemical reactions . The involvement of this compound in these pathways can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of this compound can influence its biochemical activity and the extent of its effects on cellular processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . The subcellular localization of this compound can affect its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyanophenyl)acetophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-cyanobenzoyl chloride with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts acylation method due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Cyanophenyl)acetophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield alcohols, while reduction of the cyano group can produce amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.
Scientific Research Applications
2-(4-Cyanophenyl)acetophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Acetophenone: The parent compound, which lacks the cyano group.
4-Cyanoacetophenone: A similar compound with the cyano group directly attached to the acetophenone ring.
4-Methylacetophenone: A derivative with a methyl group instead of a cyano group.
Uniqueness: 2-(4-Cyanophenyl)acetophenone is unique due to the presence of both the cyano and carbonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
4-phenacylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c16-11-13-8-6-12(7-9-13)10-15(17)14-4-2-1-3-5-14/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGUYVCQKRLJFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295564 | |
Record name | 4-(2-oxo-2-phenylethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59824-23-6 | |
Record name | 59824-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-oxo-2-phenylethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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